molecular formula C11H10FN3 B8126292 3-(4-Fluorophenyl)pyridine-2,6-diamine

3-(4-Fluorophenyl)pyridine-2,6-diamine

Cat. No.: B8126292
M. Wt: 203.22 g/mol
InChI Key: WXTREOZKACFMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)pyridine-2,6-diamine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 4-position and amino groups at the 2- and 6-positions

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorophenyl pyridine as the starting material.

  • Nitration: The pyridine ring is nitrated to introduce amino groups at the 2- and 6-positions.

  • Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The amino groups can be oxidized to form nitro groups.

  • Reduction: Nitro groups can be reduced to amino groups.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Using reducing agents like hydrogen gas (H2) with a palladium catalyst or iron and hydrochloric acid (Fe/HCl).

  • Substitution: Using electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of diamine derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)pyridine-2,6-diamine has various applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the amino groups facilitate interactions with enzymes and other biomolecules. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)pyridine-2,6-diamine: Similar structure with a chlorine atom instead of fluorine.

  • 3-(4-Methoxyphenyl)pyridine-2,6-diamine: Similar structure with a methoxy group instead of fluorine.

  • 3-(4-Hydroxyphenyl)pyridine-2,6-diamine: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness: 3-(4-Fluorophenyl)pyridine-2,6-diamine is unique due to the presence of the fluorine atom, which significantly affects its chemical reactivity and biological activity compared to its chloro, methoxy, and hydroxy analogs.

This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-6-10(13)15-11(9)14/h1-6H,(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTREOZKACFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.